molecular formula C9H13NO3Pb B14440969 Plumbane, (p-nitrophenoxy)trimethyl- CAS No. 73928-20-8

Plumbane, (p-nitrophenoxy)trimethyl-

Cat. No.: B14440969
CAS No.: 73928-20-8
M. Wt: 390 g/mol
InChI Key: WPLWKZFGIDBKRM-UHFFFAOYSA-M
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Description

Plumbane, (p-nitrophenoxy)trimethyl- (CAS: 73928-20-8) is an organolead compound with the molecular formula C₉H₁₃NO₃Pb and a molecular weight of 422.4 g/mol . Its structure consists of a lead (Pb) atom bonded to three methyl groups (-CH₃) and a para-nitrophenoxy group (-O-C₆H₄-NO₂).

However, their structural diversity and bonding characteristics remain subjects of academic interest .

Properties

CAS No.

73928-20-8

Molecular Formula

C9H13NO3Pb

Molecular Weight

390 g/mol

IUPAC Name

trimethyl-(4-nitrophenoxy)plumbane

InChI

InChI=1S/C6H5NO3.3CH3.Pb/c8-6-3-1-5(2-4-6)7(9)10;;;;/h1-4,8H;3*1H3;/q;;;;+1/p-1

InChI Key

WPLWKZFGIDBKRM-UHFFFAOYSA-M

Canonical SMILES

C[Pb](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Plumbane, (p-nitrophenoxy)trimethyl- typically involves the reaction of trimethylplumbane with p-nitrophenol under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:

    Preparation of Trimethylplumbane: This can be synthesized by reacting lead(II) acetate with methylmagnesium bromide (Grignard reagent) in an ether solvent.

    Reaction with p-Nitrophenol: Trimethylplumbane is then reacted with p-nitrophenol in the presence of a base such as sodium hydroxide to form Plumbane, (p-nitrophenoxy)trimethyl-.

Industrial Production Methods

Industrial production methods for Plumbane, (p-nitrophenoxy)trimethyl- are not well-documented due to the specialized nature of the compound. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling lead compounds.

Chemical Reactions Analysis

Types of Reactions

Plumbane, (p-nitrophenoxy)trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead(IV) derivatives.

    Reduction: Reduction reactions can convert it back to lead(II) compounds.

    Substitution: The p-nitrophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

    Oxidation: Lead(IV) oxide derivatives.

    Reduction: Lead(II) compounds.

    Substitution: Various substituted plumbane derivatives depending on the substituent used.

Scientific Research Applications

Plumbane, (p-nitrophenoxy)trimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Plumbane, (p-nitrophenoxy)trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The p-nitrophenoxy group can interact with active sites of enzymes, potentially inhibiting their activity. The lead atom can also form coordination complexes with various biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

  • (p-Nitrophenoxy)trimethylplumbane (CAS: 73928-20-8): The nitro group enhances electrophilicity at the lead center, making it reactive toward nucleophiles. However, steric hindrance from the bulky phenoxy group may reduce reactivity in some contexts . Molecular weight: 422.4 g/mol.
  • Trimethyl(naphthalen-1-yl)plumbane (CAS: 61589-89-7):

    • A naphthyl substituent provides extended aromaticity, increasing hydrophobicity and thermal stability compared to the nitro-substituted analog. The absence of electron-withdrawing groups makes this compound less reactive in polar reactions .
    • Molecular weight: 401.5 g/mol .
  • Trimethyl(phenylthio)plumbane (CAS: 40560-63-2):

    • The thioether (-SPh) group is less electron-withdrawing than nitro but introduces sulfur’s lone-pair electrons, enabling coordination chemistry. This compound may exhibit moderate reactivity in cross-coupling reactions .
    • Molecular weight: 409.5 g/mol .
  • Tetrakis(trifluoromethyl)plumbane (CAS: 4556-29-0):

    • Four trifluoromethyl (-CF₃) groups create a highly electron-deficient lead center. This compound is exceptionally stable due to strong Pb–C bonds but is challenging to synthesize .
    • Molecular weight: 634.2 g/mol .

Structural and Functional Diversity

Compound (CAS) Substituents Molecular Weight (g/mol) Key Properties
73928-20-8 -O-C₆H₄-NO₂, 3×CH₃ 422.4 High polarity, electrophilic Pb center
61589-89-7 -C₁₀H₇ (naphthyl), 3×CH₃ 401.5 Aromatic, hydrophobic
40560-63-2 -S-C₆H₅, 3×CH₃ 409.5 Sulfur coordination, moderate reactivity
4556-29-0 4×CF₃ 634.2 Electron-deficient, thermally stable
5072-98-0 -C≡C-Ph, 3×C₆H₅ 639.6 Alkynyl ligand, potential for polymer applications
1802-88-6 -S-PbPh₃, 3×C₆H₅ 792.7 Sulfur-lead bonding, high molecular weight

Electronic and Steric Considerations

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase the lead center’s electrophilicity but may reduce thermal stability due to polar bond strain .
  • Bulky substituents (e.g., naphthyl, triphenylmethyl) enhance steric protection, slowing decomposition but complicating synthetic accessibility .
  • Chalcogen substituents (-S-, -Se-) enable unique coordination chemistry, as seen in trimethyl(methylseleno)plumbane (CAS: 58747-19-6) .

Research Findings and Trends

Analytical Characterization

  • Ionization energy data for tert-butyltrimethylplumbane (7.99 ± 0.13 eV) suggests comparable electron-release properties to (p-nitrophenoxy)trimethylplumbane .
  • Mass spectrometry and NMR are critical for verifying substituent effects on lead’s coordination environment .

Toxicity and Environmental Impact

  • Derivatives with hydrophilic groups (e.g., -NO₂) may exhibit increased environmental mobility .

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